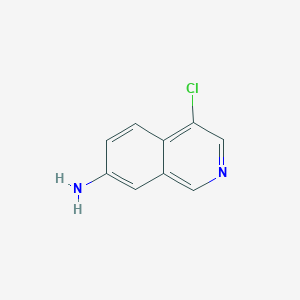

4-Chloroisoquinolin-7-amine

Description

Significance of Halogenated and Aminated Heterocyclic Compounds in Contemporary Chemistry

Heterocyclic compounds, which are organic ring structures containing at least one atom that is not carbon, are fundamental to the metabolism of all living cells. Natural heterocycles like purine (B94841) and pyrimidine (B1678525) bases form the core of DNA, while amino acids such as tryptophan and proline feature indole (B1671886) and pyrrolidine (B122466) rings, respectively. In modern synthetic and medicinal chemistry, the strategic modification of these heterocyclic systems with halogen and amine groups is of paramount importance.

Halogenated heterocycles, containing one or more atoms of fluorine, chlorine, bromine, or iodine, are crucial intermediates in organic synthesis. The halogen atom serves as a reactive handle, or leaving group, enabling a wide array of chemical transformations. vulcanchem.com This property is exploited in powerful cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions, which are foundational methods for constructing complex molecular architectures. cacheby.com Furthermore, the introduction of a halogen can significantly alter a molecule's electronic properties and biological activity, a feature extensively used in the design of new materials and pharmaceuticals. vulcanchem.comcacheby.com

Aminated heterocycles are equally significant, particularly in drug discovery. The amino group can form hydrogen bonds and act as a proton acceptor or donor, facilitating strong and specific interactions with biological targets like enzymes and receptors. vulcanchem.com Aromatic and heteroaromatic amino halides are especially valuable as they combine the reactive potential of the halogen with the biological-interface capabilities of the amine, making them versatile building blocks for a vast number of bioactive compounds. cacheby.com The development of efficient methods for the amination of aryl halides, such as the Buchwald-Hartwig reaction, has become a cornerstone of modern medicinal chemistry.

Overview of Isoquinoline (B145761) Core Structures as Pivotal Synthons in Organic Synthesis Research

The isoquinoline scaffold, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is considered a "privileged structure" in medicinal chemistry. vulcanchem.com This designation arises from its frequent appearance in a multitude of natural products and synthetic compounds that exhibit a broad spectrum of biological activities. vulcanchem.comresearchgate.net The isoquinoline core is the backbone of over 2,500 known alkaloids, many of which possess significant therapeutic properties. researchgate.net

In organic synthesis, the isoquinoline framework serves as a pivotal synthon—a fundamental building block for constructing more complex molecules. Synthetic chemists have developed a variety of methods for its construction and functionalization. vulcanchem.com The ability to introduce substituents at specific positions, such as C1, C3, and C4, allows for the fine-tuning of a molecule's steric and electronic properties to achieve desired functions. vulcanchem.com Modern synthetic strategies, including transition-metal-catalyzed cascade reactions, provide efficient pathways to diversely functionalized isoquinolines. vulcanchem.com These synthons are not only used in drug development but also in the creation of chiral ligands for asymmetric synthesis and fluorosensors for materials science. vulcanchem.com

Research Context and Importance of 4-Chloroisoquinolin-7-amine within the Functionalized Isoquinoline Landscape

Within the vast family of functionalized isoquinolines, this compound (CAS Number: 1369294-23-4) emerges as a compound of specific interest. chemicalbook.com It combines the key features discussed above: a privileged isoquinoline core, a halogen atom at the C4 position, and an amino group at the C7 position. This particular arrangement of functional groups makes it a potentially valuable building block in medicinal chemistry research. vulcanchem.com

The chlorine atom at the C4 position provides a site for further chemical modification, such as cross-coupling reactions, allowing for the attachment of other molecular fragments. vulcanchem.comnih.gov Simultaneously, the amino group at the C7 position on the benzene portion of the ring system can serve as a crucial interaction point with biological targets or as another site for derivatization. vulcanchem.com

Structure

3D Structure

Properties

IUPAC Name |

4-chloroisoquinolin-7-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-9-5-12-4-6-3-7(11)1-2-8(6)9/h1-5H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUISSIBIDREFPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC=C2C=C1N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Pathways of 4 Chloroisoquinolin 7 Amine

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Chlorine Position

The chlorine atom at the C4 position of the isoquinoline (B145761) ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is enhanced by the electron-withdrawing nature of the heterocyclic nitrogen atom. Various nucleophiles can displace the chloride, leading to a wide array of substituted isoquinoline derivatives.

Common nucleophiles employed in SNAr reactions with similar chloroquinolines and chloroisoquinolines include amines, alcohols, and thiols. vulcanchem.com The reaction with amines, for instance, provides a direct route to 4-aminoisoquinoline (B122460) derivatives. The regioselectivity of these substitutions is a key consideration, especially in molecules with multiple halogen substituents. Studies on related dichloroquinolines have shown that the reactivity of the chlorine atoms can differ based on their position on the ring, allowing for selective functionalization. researchgate.netthieme-connect.de For example, in 4,7-dichloroquinoline, the C4 position is generally more reactive towards nucleophilic attack than the C7 position. researchgate.net

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amine | Morpholine | 4-Morpholinoisoquinolin-7-amine |

| Alcohol | Sodium Methoxide | 4-Methoxyisoquinolin-7-amine |

| Thiol | Sodium Thiophenolate | 4-(Phenylthio)isoquinolin-7-amine |

This table presents hypothetical examples based on known reactivity patterns of similar compounds.

Reactivity of the Amine Functional Group (e.g., Acylation, Alkylation, Diazotization)

The primary amine group at the C7 position is a versatile functional handle for various derivatization reactions.

Acylation: The amine can be readily acylated using acid chlorides or anhydrides to form the corresponding amides. This reaction is often used to introduce a variety of substituents or as a protecting group strategy.

Alkylation: N-alkylation of the amine can be achieved with alkyl halides, although controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent, offers a more controlled method for introducing alkyl groups. nih.gov

Diazotization: The primary aromatic amine can undergo diazotization upon treatment with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid). The resulting diazonium salt is a highly useful intermediate that can be converted into a wide range of functional groups, including halogens (Sandmeyer reaction), hydroxyl, and cyano groups. thieme-connect.de

Electrophilic Aromatic Substitution Reactions on the Isoquinoline Ring

Electrophilic aromatic substitution (EAS) reactions on the isoquinoline ring of 4-Chloroisoquinolin-7-amine are directed by the existing substituents. The amine group is a strong activating group and is ortho-, para-directing, while the chlorine atom is a deactivating group but is also ortho-, para-directing. The nitrogen atom in the isoquinoline ring is deactivating towards electrophilic attack.

The interplay of these directing effects will determine the position of substitution. Generally, the benzenoid ring is more susceptible to electrophilic attack than the pyridinoid ring. Given the activating nature of the amine at C7, electrophilic substitution would be expected to occur at the C6 or C8 positions. However, the steric hindrance from the adjacent amine group and the electronic effects of the chlorine and the ring nitrogen must be considered. xmu.edu.cn

Reductive Transformations of the Isoquinoline Core and Substituents

The isoquinoline core and its substituents can undergo various reductive transformations.

Reduction of the Isoquinoline Core: The aromatic isoquinoline ring system can be reduced to form tetrahydroisoquinoline derivatives. This is commonly achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or with reducing agents such as lithium aluminum hydride (LiAlH4). nih.gov The conditions can be tuned to achieve partial or full reduction of the heterocyclic ring.

Reductive Dechlorination: The chlorine atom at the C4 position can be removed through reductive dehalogenation, typically using catalytic hydrogenation. This process replaces the chlorine atom with a hydrogen atom, yielding 7-aminoisoquinoline.

Oxidative Transformations of the Isoquinoline System

Oxidative reactions of this compound can target the isoquinoline nitrogen or the substituents.

N-Oxidation: The nitrogen atom of the isoquinoline ring can be oxidized to form the corresponding N-oxide. mdpi.com This is often achieved using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. mdpi.comacs.org The resulting N-oxide can then be used to direct further functionalization of the ring. mdpi.com

Oxidation of the Amine Group: The primary amine group can be oxidized, though this can lead to a variety of products depending on the reaction conditions and the oxidizing agent used.

Metal-Catalyzed Cross-Coupling Reactions Involving the Halogen (e.g., Suzuki, Negishi, Buchwald-Hartwig)

The chlorine atom at the C4 position serves as an excellent handle for various metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.grresearchgate.net

Suzuki Coupling: This reaction involves the coupling of the chloroisoquinoline with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This is a widely used method for introducing aryl or vinyl groups at the C4 position.

Negishi Coupling: In a Negishi coupling, an organozinc reagent is coupled with the chloroisoquinoline, again catalyzed by a palladium or nickel complex. torontomu.ca This method is known for its high functional group tolerance.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the coupling of the chloroisoquinoline with an amine, providing an alternative route to C4-aminated products. escholarship.org This can be particularly useful for introducing sterically hindered or complex amines that may not be suitable for direct SNAr reactions.

Table 2: Overview of Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Example) | Bond Formed |

|---|---|---|---|

| Suzuki | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | C-C (aryl) |

| Negishi | Organozinc reagent | PdCl₂(dppf) | C-C (alkyl/aryl) |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, BINAP, NaOtBu | C-N |

This table provides representative examples of catalyst systems commonly used for these transformations.

C-H Functionalization Strategies for Regioselective Derivatization of Isoquinolines

Recent advances in organic synthesis have focused on the direct functionalization of carbon-hydrogen (C-H) bonds, offering a more atom-economical approach to derivatization. For isoquinoline systems, transition metal-catalyzed C-H activation has emerged as a powerful strategy for regioselective functionalization.

While specific C-H functionalization studies on this compound are not extensively reported, methodologies developed for related isoquinoline and quinoline (B57606) systems can be extrapolated. These reactions often utilize a directing group to guide the metal catalyst to a specific C-H bond. In the case of this compound, the amine group or a derivative thereof could potentially act as a directing group to functionalize the C6 or C8 positions. For instance, cobalt-catalyzed C-H functionalization has been used for the synthesis of isoquinolones from N-chlorobenzamides. acs.org

Spectroscopic Characterization Techniques for 4 Chloroisoquinolin 7 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful method for determining the structure of organic molecules. researchgate.net It is based on the magnetic properties of atomic nuclei and provides detailed information about the chemical environment of individual atoms. For complex heterocyclic structures like isoquinolines, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques is often employed for complete structural assignment. researchgate.netacs.org

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information about the number of different types of protons and their chemical environments within a molecule. In the context of 4-Chloroisoquinolin-7-amine, the ¹H NMR spectrum would exhibit distinct signals for the aromatic protons on the isoquinoline (B145761) core and the amine protons. The chemical shifts (δ), measured in parts per million (ppm), are influenced by the electron density around the protons. For instance, the protons on the benzene (B151609) and pyridine (B92270) rings of the isoquinoline scaffold will appear in the aromatic region of the spectrum, typically between 7.0 and 9.0 ppm. The amine (NH₂) protons usually appear as a broad singlet, and its chemical shift can be variable.

The coupling constants (J), measured in Hertz (Hz), reveal information about the connectivity of neighboring protons. For example, the interaction between adjacent protons on the aromatic rings would result in splitting of the signals into doublets, triplets, or multiplets, which helps in assigning the specific position of each proton. For substituted isoquinolines, the pattern of these splittings is crucial for confirming the substitution pattern. acs.org

Interactive Data Table: Representative ¹H NMR Data for Substituted Isoquinoline Derivatives

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| 7-Nitro-1-methyl-3,4-dihydroisoquinoline | H-8 | 8.32 | d | 2.0 | mdpi.com |

| H-6 | 8.22 | dd | 8.0, 2.5 | mdpi.com | |

| H-5 | 7.37 | t | 8.5 | mdpi.com | |

| H-4 | 3.74 | tq | 7.5, 1.5 | mdpi.com | |

| H-3 | 2.82 | t | 8.0 | mdpi.com | |

| CH₃ | 2.47 | t | 7.5 | mdpi.com | |

| 7-Chloro-1,2,3,4-tetrahydroisoquinolin-6-amine | Aromatic-H | 6.8–7.2 | - | - | |

| NH₂ | 3.1 | br s | - |

Note: This table presents data for related structures to illustrate typical chemical shifts and coupling patterns.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's chemical environment, including its hybridization and the nature of the atoms attached to it.

For this compound, the ¹³C NMR spectrum would show distinct signals for each of the nine carbon atoms in the isoquinoline ring system. The carbon atom attached to the chlorine (C-4) and the carbon attached to the amine group (C-7) would have characteristic chemical shifts. For example, in 7-Chloro-1,2,3,4-tetrahydroisoquinolin-6-amine, the chlorinated carbon (C-7) appears at δ 128.5 ppm. In 3-chloroisoquinolin-6-amine, the spectrum displays characteristic shifts for the chlorine-bearing carbon and the carbon attached to the amino group. vulcanchem.com The development of NMR techniques has made ¹³C NMR a popular and powerful tool for lignin (B12514952) characterization, revealing a large amount of structural information. nih.gov

Interactive Data Table: Representative ¹³C NMR Data for Substituted Isoquinoline Derivatives

| Compound | Carbon | Chemical Shift (δ, ppm) | Reference |

| 7-Nitro-1-methyl-3,4-dihydroisoquinoline | C=N | 162.5 | mdpi.com |

| Aromatic-C | 144.7, 130.0, 128.5, 125.2, 120.1 | mdpi.com | |

| CH₂ | 46.3, 26.1 | mdpi.com | |

| CH₃ | 23.2 | mdpi.com | |

| 7-Chloro-1,2,3,4-tetrahydroisoquinolin-6-amine | C-7 (C-Cl) | 128.5 |

Note: This table presents data for related structures to illustrate typical chemical shifts.

Advanced NMR Techniques (e.g., DEPT, 2D NMR)

For complex molecules like this compound and its derivatives, 1D NMR spectra can be crowded and difficult to interpret fully. Advanced NMR techniques, such as Distortionless Enhancement by Polarization Transfer (DEPT) and two-dimensional (2D) NMR, are employed to overcome these challenges. researchgate.net

DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups. This information is invaluable for assigning the signals in the ¹³C NMR spectrum.

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide correlation data between different nuclei. nih.gov A COSY spectrum shows correlations between coupled protons, helping to establish the connectivity of proton networks within the molecule. acs.org An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached, allowing for unambiguous assignment of both ¹H and ¹³C signals. nih.gov These techniques are crucial for distinguishing between positional isomers. For instance, in the structural confirmation of pyrimido[6,1-a]-isoquinoline derivatives, DEPT and HMQC (a variant of HSQC) experiments were utilized. mdpi.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with a high-energy electron beam, which typically causes the molecule to ionize and fragment. This is considered a "hard" ionization technique. The resulting mass spectrum shows a molecular ion peak (M⁺), which corresponds to the molecular weight of the compound, and a series of fragment ion peaks. The fragmentation pattern is characteristic of the molecule's structure and can be used as a "fingerprint" for identification. For halogenated heterocyclic compounds, a characteristic fragmentation pathway is the loss of halogen atoms. For instance, the mass spectrum of 4-chloroquinoline (B167314) is available in the NIST WebBook. nist.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a "soft" ionization technique that is particularly useful for analyzing polar and high molecular weight compounds. libretexts.org In ESI-MS, a solution of the sample is sprayed into the mass spectrometer, and ions are formed directly from the solution phase. This method typically produces a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻ with minimal fragmentation. mdpi.com This allows for the accurate determination of the molecular weight. For example, ESI-MS of 7-chloroisoquinolin-1-amine (B3046110) hydrochloride typically shows a molecular ion peak at m/z 215.08. vulcanchem.com The introduction of a nitrogen-containing group, such as the amine in this compound, can enhance the ionization efficiency in ESI-MS. mdpi.com Tandem mass spectrometry (MS/MS) can be coupled with ESI to induce fragmentation of the molecular ion, providing further structural details. nih.gov High-resolution mass spectrometry (HRMS) coupled with ESI can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule.

Interactive Data Table: Mass Spectrometry Data for Related Chloro-amino-isoquinolines

| Compound | Ionization Method | Observed Ion (m/z) | Ion Type | Reference |

| 7-Chloroisoquinolin-1-amine hydrochloride | ESI-MS | 215.08 | [M+H]⁺ | vulcanchem.com |

| 7-Chloro-1,2,3,4-tetrahydroisoquinolin-6-amine | HRMS | 183.0584 | [M+H]⁺ |

Note: This table provides examples of mass spectrometry data for structurally similar compounds.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of this compound and its derivatives. This technique provides exact mass measurements, which are critical for confirming molecular formulas and identifying unknown impurities.

HRMS can validate the molecular weight and isotopic patterns of these compounds. The presence of chlorine and, in some derivatives, bromine, results in characteristic isotopic distributions that further confirm the identity of the molecule. For instance, in the analysis of halogenated isoquinoline derivatives, HRMS enables the precise mass measurements that confirm the elemental composition of each fragment ion, providing additional confidence in structural assignments. The fragmentation patterns observed are consistent with established mechanisms for halogenated heterocyclic compounds, serving as a reliable fingerprint for identification.

In the study of related nitrogen-containing heterocyclic compounds, HRMS has been used to confirm the formation of reaction products. For example, the calculated m/z value for C12H9N3 was 195.0796, with the found value being 195.0800, confirming the elemental composition. osti.gov Similarly, for a more complex derivative, the calculated m/z for C27H24N6PF6 was 577.1699, and the found value was 577.1703. osti.gov These examples highlight the precision of HRMS in structural elucidation.

Table 1: Exemplary HRMS Data for Related Heterocyclic Compounds

| Compound Formula | Calculated m/z ([M]+) | Found m/z ([M]+) | Reference |

| C12H9N3 | 195.0796 | 195.0800 | osti.gov |

| C19H18NO2 ([M-Br]+) | 292.1338 | 292.1326 | rsc.org |

| C14H16NO3 ([M-Br]+) | 246.1130 | 246.1121 | rsc.org |

| C13H13FNO2 ([M-Br]+) | 234.0930 | 234.0921 | rsc.org |

| C13H13N2O4 ([M-Br]+) | 261.0875 | 261.0868 | rsc.org |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds, including derivatives of this compound. iu.edu For many amine compounds, derivatization is often necessary to increase volatility and improve chromatographic behavior. sigmaaldrich.com

The polar nature of amines can lead to peak tailing in GC analysis. researchgate.net Derivatization techniques, such as acylation or silylation, replace active hydrogens on the amine group with less polar functional groups, improving chromatographic resolution. iu.edusigmaaldrich.com For primary amines, derivatization is a common strategy to enhance their suitability for GC-MS analysis. iu.edu

In the analysis of chloroaniline isomers, GC-MS has been effectively used to differentiate and identify specific compounds, such as 4-chloroaniline, from other isomers like 2-chloroaniline (B154045) and 3-chloroaniline. nih.gov This demonstrates the capability of GC-MS to resolve structurally similar compounds, which is crucial for the analysis of substituted isoquinolines. The mass spectra obtained from GC-MS provide fragmentation patterns that are characteristic of the molecule's structure, allowing for confident identification. sigmaaldrich.com

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the molecular vibrations and functional groups present in this compound and its derivatives.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. pressbooks.pub For aromatic amines, characteristic IR absorption bands can be observed. The N-H stretching vibrations of the primary amine group in this compound are expected in the range of 3300-3500 cm⁻¹. The C-N stretching vibration typically appears in the 1250-1350 cm⁻¹ region. The C-Cl stretching vibration for an aryl chloride is usually found in the 1000-1100 cm⁻¹ range. The aromatic C=C stretching vibrations will produce a series of bands in the 1450-1600 cm⁻¹ region, and the C-H stretching of the aromatic ring will be observed above 3000 cm⁻¹.

Table 2: Characteristic FT-IR Absorption Bands for Functional Groups Relevant to this compound and its Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Primary Amine (N-H) | Stretching | 3300-3500 |

| Aromatic C-H | Stretching | >3000 |

| Aromatic C=C | Stretching | 1450-1600 |

| C-N | Stretching | 1250-1350 |

| Aryl C-Cl | Stretching | 1000-1100 |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that provides information about the vibrational modes of a molecule. mit.edu It is particularly useful for observing symmetric vibrations that may be weak or inactive in the IR spectrum.

For isoquinoline derivatives, Raman spectroscopy can provide additional confirmation of the molecular structure and substitution pattern. Aromatic ring breathing modes and symmetric stretching vibrations are typically strong in Raman spectra. In the characterization of catalysts, Raman spectra of Ru/ZIF-8 showed that the structure of the support material was not altered after the loading of Ru species, as the Raman shifts remained the same as those of the pure ZIF-8. semanticscholar.org This highlights the sensitivity of Raman spectroscopy to changes in molecular structure and symmetry.

Electronic Absorption Spectroscopy (UV-Vis)

UV-Visible spectroscopy measures the electronic transitions within a molecule, providing information about conjugated π-systems. libretexts.org The absorption of UV or visible light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). lkouniv.ac.in

For this compound, the aromatic isoquinoline core is a chromophore. The presence of the chlorine atom and the amino group as auxochromes can shift the absorption maxima (λmax) to longer wavelengths (bathochromic shift) and increase the absorption intensity (hyperchromic effect). vscht.cz The spectrum is expected to show π→π* transitions characteristic of the aromatic system.

In a related compound, 5-Bromo-8-chloroisoquinolin-3-amine, strong absorption maxima were observed at λ = 270 nm and λ = 310 nm, which were attributed to π→π* transitions. smolecule.com The extent of conjugation significantly influences the λmax; as conjugation increases, the energy gap between the HOMO and LUMO decreases, resulting in absorption at longer wavelengths. lkouniv.ac.in The solvent can also affect the λmax.

Table 3: UV-Vis Absorption Maxima for a Related Isoquinoline Derivative

| Compound | λmax (nm) | Transition Type | Reference |

| 5-Bromo-8-chloroisoquinolin-3-amine | 270, 310 | π→π* | smolecule.com |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and halogen bonding. semanticscholar.org

For derivatives of this compound, single-crystal X-ray diffraction can confirm the regiochemistry of substituents and reveal details about the molecular conformation and crystal packing. researchgate.net In studies of halogenated isoquinoline derivatives, X-ray crystallography has provided valuable insights into the solid-state structures. The presence of halogen atoms can lead to specific halogen bonding interactions within the crystal lattice.

For example, the crystal structure of N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine confirmed the desired regiochemistry and revealed an intramolecular hydrogen bond. researchgate.net In another study, the solid-state structure of nickel N-heterocyclic carbene-amine complexes was determined by single-crystal X-ray crystallography, showing distorted square-planar geometries around the nickel centers. osti.gov This technique is crucial for resolving any structural ambiguities that may remain after analysis by other spectroscopic methods.

Chromatographic Techniques for Purity Assessment (e.g., HPLC, LC-MS)

The assessment of purity for this compound and its derivatives is critical for ensuring the quality and reliability of research findings. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable techniques for this purpose, providing both qualitative and quantitative data on the compound and any potential impurities. These methods are routinely used for reaction monitoring, purity verification of final products, and impurity profiling. vulcanchem.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity determination. For isoquinoline derivatives, reversed-phase HPLC is the most common approach. vulcanchem.com In this method, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively separate compounds with a range of polarities. The purity of the target compound is determined by integrating the area of its peak and comparing it to the total area of all peaks in the chromatogram, with detection commonly performed using a UV detector at a specific wavelength, such as 254 nm. nih.govresearchgate.net For many synthesized heterocyclic compounds, a purity of greater than 95% is often required and confirmed by this method. jst.go.jprsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This technique is particularly powerful for identifying impurities and byproducts, even at trace levels. After separation on the HPLC column, the eluent is introduced into the mass spectrometer, which provides mass-to-charge ratio (m/z) data for the separated components. This allows for the confirmation of the molecular weight of the target compound and the tentative identification of impurities based on their mass. vulcanchem.com High-resolution mass spectrometry (HRMS) can further provide highly accurate mass measurements, aiding in the determination of elemental composition. researchgate.net

The specific conditions for HPLC and LC-MS analysis can be adapted from methods used for structurally related isoquinoline and quinoline (B57606) compounds. The selection of columns, mobile phases, and gradient profiles is optimized to achieve the best separation for the specific compound of interest.

Below are examples of chromatographic conditions used for the analysis of related isoquinoline derivatives, which would be suitable starting points for developing a validated purity assessment method for this compound.

Table 1: Example HPLC Conditions for Analysis of an Isoquinoline Derivative

| Parameter | Condition |

|---|---|

| Instrument | Waters Alliance 2795 HT HPLC with Micromass ZQ mass spectrometer |

| Column | Phenomenex Gemini, 5 µm, C18, 30 mm x 4.6 mm i.d. |

| Mobile Phase | A: 0.1% ammonia (B1221849), 5% acetonitrile, 0.063% ammonium (B1175870) formate (B1220265) in waterB: 0.1% ammonia in acetonitrile |

| Gradient | 5% to 95% B |

| Flow Rate | 2 mL/min |

| Temperature | 35 °C |

| Detection | Waters 996 photodiode array UV detector (220–400 nm) |

| Ionization | Positive or negative ion electrospray |

This table is based on a method used for analyzing pyrimidin-4-amine derivatives and serves as a representative example. nih.gov

Table 2: Example HPLC Gradient for Analysis of a Complex Isoquinoline Derivative

| Time (minutes) | Mobile Phase A (Methanol, %) | Mobile Phase B (0.01 M KHPO₄ Buffer, pH 2.3, %) |

|---|---|---|

| 0 ➔ 8 | 40 ➔ 85 | 60 ➔ 15 |

| 8 ➔ 13 | 85 | 15 |

| 13 ➔ 14 | 85 ➔ 40 | 15 ➔ 60 |

| 14 ➔ 16 | 40 | 60 |

This table details a specific gradient profile used for the analysis of N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. researchgate.net

Computational and Theoretical Investigations of Halogenated Aminoisoquinolines

Density Functional Theory (DFT) Studies on Molecular Structure and Electronic Properties

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules. researchgate.net It is used to calculate various quantum mechanical descriptors that help in elucidating chemical reactivity. scirp.org DFT methods are employed to define the global and local electronic environments of molecules to rationalize their properties and biological activities. scirp.org

A fundamental step in any computational study is geometry optimization, which seeks to determine the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy conformation. For aromatic systems like halogenated isoquinolines, DFT calculations are used to predict bond lengths, bond angles, and dihedral angles. Studies on related compounds, such as 1-chloroisoquinoline (B32320) and 7-Chloroisoquinoline-3-carboxylic acid, confirm that the isoquinoline (B145761) ring system is essentially planar. researchgate.net For 1-chloroisoquinoline, DFT calculations at the B3LYP/6-311++G(d,p) level have been used to optimize the molecular structure. researchgate.net The planarity of such structures is a key feature influencing their electronic properties and interactions. researchgate.net For 4-Chloroisoquinolin-7-amine, geometry optimization would similarly confirm the planarity of the isoquinoline core and determine the precise orientation of the amino group relative to the ring.

Table 1: Representative Calculated Bond Parameters for a Halogenated Isoquinoline (1-Chloroisoquinoline) This table is illustrative, based on findings for related compounds, to show the type of data generated from DFT geometry optimization.

| Parameter | Calculated Value |

|---|---|

| C-Cl Bond Length (Å) | 1.745 |

| C-N Bond Lengths (Å) | 1.316 - 1.373 |

| C-C Bond Lengths (Å) | 1.366 - 1.425 |

| C-N-C Bond Angle (°) | 117.5 |

| C-C-Cl Bond Angle (°) | 123.6 |

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. researchgate.netyoutube.com The HOMO energy (EHOMO) is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) relates to its ability to accept electrons (electrophilicity). youtube.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A small HOMO-LUMO gap suggests high chemical reactivity, low kinetic stability, and high polarizability, as it is energetically easier to move an electron from the HOMO to the LUMO. researchgate.netnih.gov In contrast, a large gap indicates a more stable and less reactive molecule. researchgate.net Computational studies on halogenated compounds show that halogen substitution can significantly lower the LUMO energy, thereby reducing the HOMO-LUMO gap and enhancing reactivity. nih.gov For this compound, the electron-donating amino group would raise the HOMO energy, while the electron-withdrawing chloro group would lower the LUMO energy, leading to a relatively small energy gap and suggesting a chemically reactive nature.

Table 2: Illustrative Frontier Orbital Energies and HOMO-LUMO Gap This table presents conceptual data based on general trends for substituted aromatic systems to illustrate the output of FMO analysis.

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) |

|---|---|---|---|

| Isoquinoline (Reference) | -6.45 | -0.95 | 5.50 |

| 7-Aminoisoquinoline | -5.80 | -0.85 | 4.95 |

| 4-Chloroisoquinoline | -6.65 | -1.50 | 5.15 |

| This compound | -6.05 | -1.40 | 4.65 |

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's reactive tendencies. scirp.orgmdpi.com These descriptors, derived from conceptual DFT, provide a framework for predicting how a molecule will behave in a chemical reaction.

Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.

Chemical Hardness (η): Represents the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO)/2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. nih.gov

Chemical Softness (S): The reciprocal of hardness (S = 1/η), it quantifies the molecule's polarizability and reactivity.

Electrophilicity Index (ω): Measures the energy stabilization when the molecule accepts electrons from the environment. It is calculated as ω = χ²/2η. A high electrophilicity index indicates a good electrophile.

These descriptors are crucial for comparing the reactivity of different halogenated aminoisoquinolines and predicting their interaction with biological targets. ijnc.ir

Table 3: Calculated Global Reactivity Descriptors This data is illustrative, derived from the conceptual FMO energies in Table 2.

| Compound | Electronegativity (χ) | Chemical Hardness (η) | Chemical Softness (S) | Electrophilicity Index (ω) |

|---|---|---|---|---|

| Isoquinoline (Reference) | 3.70 | 2.75 | 0.36 | 2.49 |

| 7-Aminoisoquinoline | 3.33 | 2.48 | 0.40 | 2.24 |

| 4-Chloroisoquinoline | 4.08 | 2.58 | 0.39 | 3.22 |

| This compound | 3.73 | 2.33 | 0.43 | 2.98 |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool used to predict reactive sites for electrophilic and nucleophilic attack. mdpi.comdergipark.org.tr It maps the electrostatic potential onto the electron density surface of the molecule. researchgate.net Different colors represent different potential values:

Red: Regions of most negative potential, rich in electrons, indicating sites prone to electrophilic attack (e.g., lone pairs on nitrogen or oxygen). youtube.com

Blue: Regions of most positive potential, electron-poor, indicating sites prone to nucleophilic attack. youtube.com

Green: Regions of neutral potential.

For this compound, an MEP map would likely show a negative potential (red/yellow) around the heterocyclic nitrogen atom (N-2) and the exocyclic amino group (at C-7) due to the presence of lone pair electrons, making these sites susceptible to electrophilic attack or hydrogen bonding. The electron-withdrawing chlorine atom would create a region of positive potential (blue) around the C-4 position, marking it as a potential site for nucleophilic attack.

Spectroscopic Property Predictions via Computational Methods (e.g., IR, NMR, UV-Vis)

Computational methods are widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm molecular structures. DFT calculations can accurately predict vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis spectra). dergipark.org.trscience.gov

Studies on related molecules like 1-chloroisoquinoline and 6-chloroquinoline (B1265530) have shown a very good agreement between the vibrational wavenumbers calculated using DFT (typically with the B3LYP functional) and those measured experimentally from FT-IR and FT-Raman spectra. researchgate.netdergipark.org.tr Similarly, Time-Dependent DFT (TD-DFT) is used to calculate the electronic absorption wavelengths, which correspond to the peaks in a UV-Vis spectrum. dergipark.org.tr These computational predictions are invaluable for assigning experimental spectra and understanding the electronic transitions and vibrational modes of the molecule.

Table 4: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Related Heterocycle This table illustrates the typical correlation between experimental and DFT-calculated (B3LYP) vibrational frequencies for a molecule like 1-chloroisoquinoline.

| Vibrational Mode | Experimental FT-IR | Calculated (Scaled) | Assignment |

|---|---|---|---|

| ν1 | 3065 | 3070 | C-H Stretch |

| ν2 | 1620 | 1625 | C=N Stretch |

| ν3 | 1580 | 1583 | Aromatic C=C Stretch |

| ν4 | 825 | 828 | C-H Out-of-plane Bend |

| ν5 | 674 | 678 | C-Cl Stretch |

Solvent Effects on Electronic Structure and Reactivity using Continuum Solvation Models

Most chemical and biological processes occur in solution, where the solvent can significantly influence molecular properties and reactivity. nih.gov Continuum solvation models, such as the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO), are computational methods used to account for the effects of a solvent. psgcas.ac.inresearchgate.net These models treat the solvent as a continuous dielectric medium that polarizes in response to the solute molecule. researchgate.net

Studies on substituted isoquinolines and other heterocyclic systems have demonstrated that solvent polarity affects molecular geometry, dipole moment, solvation free energy, and electronic reactivity descriptors. psgcas.ac.inajrconline.org Generally, the dipole moment of a solute increases with the increasing polarity of the solvent. researchgate.net This, in turn, can modify the HOMO-LUMO gap and other reactivity indices, altering the molecule's behavior compared to the gas phase. ajrconline.org For this compound, a polar molecule, applying a PCM or COSMO model would be essential for accurately predicting its properties and reactivity in aqueous or organic solvents.

Table 5: Illustrative Effect of Solvent Polarity on Calculated Dipole Moment for a Substituted Isoquinoline Based on findings for 5-substituted isoquinolines, this table shows how the calculated dipole moment changes with the solvent's dielectric constant (ε).

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) |

|---|---|---|

| Gas Phase | 1.0 | 3.50 |

| Toluene | 2.38 | 4.15 |

| Methanol | 32.6 | 4.95 |

| Water | 78.4 | 5.10 |

Theoretical Studies on Reaction Mechanisms and Energetics

Computational chemistry provides powerful tools for elucidating the complex reaction mechanisms and energetics of halogenated aminoisoquinolines. scispace.com Density Functional Theory (DFT) is a predominant method employed to investigate reaction pathways, transition states, and the influence of substituents on the reactivity of these molecules. rsc.orgdiva-portal.org Such theoretical studies offer insights that are often difficult to obtain through experimental means alone. scispace.com

For halogenated aminoisoquinolines like this compound, a primary reaction pathway investigated computationally is Nucleophilic Aromatic Substitution (SNAr). diva-portal.orgwuxiapptec.com Theoretical models can predict the feasibility and outcome of such reactions by calculating key energetic parameters. The mechanism for SNAr reactions can vary; for chloro-substituted aromatic systems, calculations sometimes suggest a concerted mechanism may be favored over a stepwise process that involves a stable Meisenheimer-type intermediate. diva-portal.org

Theoretical calculations are particularly valuable for predicting regioselectivity in molecules with multiple potential reaction sites. By computing the activation energies (ΔG‡) for nucleophilic attack at different positions, the most favorable reaction pathway can be identified. wuxiapptec.com A lower activation energy corresponds to a faster reaction rate. For a molecule like this compound, theoretical models can compare the energy barriers for substitution at the C-4 position (where the chloro group is) versus other positions on the ring.

A quantitative relative reactivity model for SNAr reactions has been developed using computationally derived descriptors. rsc.org This model establishes a linear relationship between the free energies of activation and molecular descriptors such as the electron affinity (EA) of the electrophile and the molecular electrostatic potential (ESP) at the carbon atom undergoing substitution. rsc.orgchemrxiv.org Such models can accurately predict site selectivity for various halogenated substrates. rsc.org

While specific computational data for this compound is not extensively published, the principles from related systems can be illustrated. The following table provides a hypothetical comparison of calculated energetic parameters for a nucleophilic substitution reaction on a chloro-amino-substituted isoquinoline, demonstrating how theoretical chemistry can be used to predict reactivity.

Table 1: Representative DFT-Calculated Parameters for a Hypothetical SNAr Reaction This table is for illustrative purposes and does not represent experimental data for this compound.

| Reaction Parameter | Value (kcal/mol) | Interpretation |

|---|---|---|

| Activation Energy (ΔG‡) at C-4 | 25.5 | Represents the energy barrier for a nucleophile to displace the chlorine atom. |

| Reaction Energy (ΔG) | -15.2 | Indicates that the overall substitution reaction is thermodynamically favorable (exergonic). |

These computational approaches are instrumental in understanding the underlying principles that govern the chemical behavior of complex molecules like this compound, guiding synthetic efforts and the design of new chemical entities.

Utility of the 4 Chloroisoquinolin 7 Amine Scaffold in Chemical Research

Role as a Key Building Block in Complex Organic Synthesis

The 4-Chloroisoquinolin-7-amine molecule is a foundational component in the assembly of more elaborate chemical structures. cymitquimica.com Its utility as a building block stems from the distinct reactivity of its two functional groups—the chlorine atom at the 4-position and the amine group at the 7-position. The chlorine atom is susceptible to nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents. vulcanchem.com Concurrently, the amino group offers a site for acylation, alkylation, and other modifications.

This dual functionality enables a modular approach to synthesis, where different fragments can be systematically attached to the isoquinoline (B145761) core. For instance, the amino group can be functionalized first, followed by a coupling reaction at the chloro position, or vice versa. This strategic flexibility is crucial in the multi-step synthesis of complex target molecules. Research has demonstrated the successful use of related chloro- and amino-substituted isoquinolines in the synthesis of potent biological agents, highlighting the importance of this class of building blocks. tandfonline.comresearchgate.net The ability to construct intricate molecular architectures from this scaffold makes it an indispensable tool for synthetic chemists aiming to create novel compounds with tailored properties.

Scaffold for the Construction of Diverse Heterocyclic Systems

The inherent reactivity of this compound makes it an excellent starting material for the synthesis of a wide range of heterocyclic systems. The chlorine atom at the 4-position is particularly well-suited for palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, which allows for the formation of new carbon-nitrogen bonds. researchgate.netresearchgate.net This has been exploited to create novel quinolinylaminoisoquinoline structures. jst.go.jp

Furthermore, the amino group at the 7-position can participate in cyclization reactions to form fused heterocyclic systems. By reacting the amine with appropriate bifunctional reagents, new rings can be appended to the isoquinoline core, leading to the generation of polycyclic aromatic and heteroaromatic structures. This strategy has been employed in the synthesis of various biologically active compounds. The ability to use both the chloro and amino groups as handles for ring formation underscores the versatility of the this compound scaffold in constructing diverse and complex heterocyclic libraries. jst.go.jpmdpi.com

Applications in Pharmacophore Design and Drug Candidate Synthesis

The this compound scaffold is a privileged structure in medicinal chemistry, frequently incorporated into the design of new therapeutic agents. Its rigid isoquinoline core provides a well-defined three-dimensional arrangement for the appended functional groups, which is essential for specific interactions with biological targets.

Rational Design of Compounds with Specific Architectural Features

The distinct positioning of the chloro and amino groups on the this compound scaffold allows for the rational design of molecules with precise architectural features aimed at specific biological targets. nih.gov The chlorine atom can act as a key interaction point or be replaced by other groups to modulate binding affinity and selectivity. google.com For example, in the design of kinase inhibitors, the isoquinoline core can serve as a hinge-binding motif, while substituents introduced at the 4- and 7-positions can extend into other pockets of the ATP-binding site.

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are often employed to guide the design of new compounds based on this scaffold. nih.govnih.gov These in silico techniques help in predicting the binding modes and affinities of designed molecules, allowing for the prioritization of synthetic targets. This rational, structure-based design approach has been successfully applied to develop potent and selective inhibitors for various enzymes. nih.gov

Library Synthesis and Diversification Strategies Utilizing the Isoquinoline Core

The this compound scaffold is highly amenable to the synthesis of compound libraries for high-throughput screening. jst.go.jp The differential reactivity of the chloro and amino groups allows for the implementation of diversification strategies, where a wide array of building blocks can be introduced at these two positions.

One common strategy involves a divergent synthetic approach. Starting from the common this compound core, the amino group can be acylated or alkylated with a variety of reagents. Subsequently, the chlorine atom can be subjected to a range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce further diversity. vulcanchem.com This approach enables the rapid generation of a large number of structurally related compounds, which can then be screened for biological activity. The development of solid-phase synthesis methods has further enhanced the efficiency of library generation based on this and related scaffolds. mdpi.com

Impact of Halogen and Amine Positional Isomerism on Scaffold Utility in Research

The specific placement of the chlorine and amine groups on the isoquinoline ring has a profound impact on the chemical reactivity and biological activity of the resulting compounds. The utility of the 4-chloro-7-amino isomer is distinct from that of other positional isomers, such as 1-chloro-7-aminoisoquinoline or 7-chloro-4-aminoisoquinoline. bldpharm.comaksci.com

The position of the chlorine atom influences its susceptibility to nucleophilic substitution. For instance, a chlorine atom at the 1- or 3-position of the isoquinoline ring is generally more reactive towards nucleophiles than one at the 4-position. mdpi.com This difference in reactivity can be strategically exploited in synthetic planning. Similarly, the position of the amino group affects its basicity and nucleophilicity, as well as its ability to form hydrogen bonds with biological targets. Structure-activity relationship (SAR) studies have repeatedly shown that even minor changes in the positions of these functional groups can lead to significant differences in biological potency and selectivity. vulcanchem.com For example, the inhibitory profiles of kinase inhibitors based on different amino- and chloro-substituted isoquinoline scaffolds can vary dramatically. vulcanchem.com This highlights the critical importance of positional isomerism in the design of new drug candidates and the unique value of the this compound scaffold in this context.

Future Research Directions and Unexplored Avenues for 4 Chloroisoquinolin 7 Amine

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of isoquinoline (B145761) derivatives often involves multi-step processes that utilize harsh reagents, toxic solvents, and transition-metal catalysts, leading to environmental and economic concerns. rsc.orgrsc.org The future synthesis of 4-Chloroisoquinolin-7-amine and its derivatives should pivot towards greener and more sustainable methodologies.

Key areas for development include:

Energy-Efficient Reactions: The application of microwave irradiation and visible-light-promoted reactions can significantly reduce reaction times and energy consumption compared to conventional heating methods. rsc.org For instance, visible-light-induced radical-based cyclizations offer a metal-free approach to constructing the isoquinoline core. rsc.org

Atom-Economical Approaches: Transition-metal-catalyzed C-H activation and annulation reactions are powerful, atom-economical routes to substituted isoquinolines. ijpsjournal.combohrium.com Future work could focus on developing a one-pot synthesis of the this compound scaffold from simple precursors using catalysts like rhodium or ruthenium, which are known to be effective for such transformations. bohrium.comorganic-chemistry.org

Green Solvents and Recyclable Catalysts: Research should prioritize the use of benign solvents like water or polyethylene (B3416737) glycol (PEG-400) and the development of recyclable catalytic systems. rsc.org The use of reusable Lewis acidic ionic liquids has already shown promise in the synthesis of related isoquinolinones. rsc.org

A comparative overview of traditional versus sustainable approaches is presented below.

| Feature | Traditional Synthetic Methods | Future Sustainable Methodologies |

| Catalysts | Often require stoichiometric, toxic, or expensive transition metals. | Recyclable homogeneous or heterogeneous catalysts, metal-free options. rsc.org |

| Solvents | Typically rely on hazardous and volatile organic solvents. | Benign solvents such as water, PEG, or ionic liquids. rsc.org |

| Energy Input | High temperatures and prolonged reaction times are common. | Energy-efficient processes like microwave or photochemical activation. rsc.org |

| Atom Economy | Multi-step reactions often generate significant waste and byproducts. | Atom-economical reactions like C-H activation and cascade cyclizations. ijpsjournal.com |

| Reaction Conditions | Frequently employ harsh acids or bases (e.g., POCl₃, P₂O₅). rsc.org | Milder reaction conditions, often at room temperature. |

Exploration of Underutilized Reactivity Modes and Functionalization Strategies

The unique electronic profile of this compound, featuring a nucleophilic amino group and an electrophilic carbon center at C-4, provides a rich platform for chemical modification. However, its full reactive potential has yet to be realized.

Future research should investigate:

Regioselective C-H Functionalization: While the reactivity at positions 1 and 4 is relatively well-explored, the direct functionalization of other positions on the carbocyclic ring remains a challenge. Modern transition-metal-catalyzed C-H activation strategies could be employed to selectively introduce new substituents at positions C-5, C-6, or C-8, creating novel derivatives that are otherwise difficult to access. nih.govmdpi.com

Novel Cross-Coupling Reactions: The chlorine atom at C-4 is a prime handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). nih.gov Future work could explore less common or newly developed coupling methodologies to introduce novel and complex functionalities, such as trifluoromethyl, boryl, or other pharmacophorically relevant groups.

Reactivity of the Amino Group: Beyond simple acylation or alkylation, the 7-amino group can be used as a directing group for ortho C-H functionalization or as a precursor for diazotization reactions to install a wider range of functional groups.

Dearomatization/Rearomatization Strategies: Exploring the reduction of the isoquinoline core to its tetrahydroisoquinoline derivative could open up new avenues for diastereoselective functionalization, followed by rearomatization to generate highly substituted isoquinolines.

| Functionalization Site | Potential Reaction Type | Desired Outcome |

| C-4 (Chloro group) | Nucleophilic Aromatic Substitution (SNAr) | Introduction of O, S, or N-based nucleophiles. |

| Palladium-catalyzed Cross-Coupling nih.gov | Formation of C-C or C-Heteroatom bonds. | |

| N-2 (Ring Nitrogen) | N-Oxidation / Alkylation | Modification of electronic properties and steric profile. |

| C-5, C-6, C-8 | Directed C-H Activation mdpi.com | Regioselective introduction of aryl, alkyl, or other groups. |

| C-7 (Amino group) | Diazotization / Sandmeyer Reaction | Conversion of the amino group to halides, cyano, or hydroxyl groups. |

Advanced Spectroscopic Characterization of Novel Derivatives

A thorough understanding of the structural and electronic properties of new this compound derivatives is essential for establishing structure-property relationships. While standard techniques like NMR and mass spectrometry are routine, future studies should incorporate more advanced spectroscopic methods. nih.gov

Multi-dimensional NMR Spectroscopy: For complex derivatives, advanced 2D NMR techniques such as HSQC, HMBC, and NOESY are crucial for unambiguous assignment of all proton and carbon signals and for determining through-bond and through-space correlations.

X-Ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. researchgate.net This is particularly important for understanding steric effects and packing modes, which can influence material properties. researchgate.netarkat-usa.org

Photophysical Characterization: For derivatives designed as fluorescent probes or materials, a detailed investigation of their photophysical properties is necessary. myskinrecipes.com This includes measuring absorption and emission spectra, quantum yields, and fluorescence lifetimes using steady-state and time-resolved fluorescence spectroscopy.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For derivatives involved in photoredox or radical-mediated processes, EPR spectroscopy can be used to detect and characterize transient radical species, providing mechanistic insights. researchgate.net

Deeper Computational Insights into Molecular Behavior and Interactions

Computational chemistry offers a powerful toolkit for predicting and rationalizing the behavior of molecules, guiding synthetic efforts, and interpreting experimental results. Future research on this compound should leverage advanced computational methods to gain deeper insights.

Density Functional Theory (DFT) Calculations: DFT can be used to model the geometric and electronic structures of novel derivatives. nih.govnih.gov Calculations of Frontier Molecular Orbitals (HOMO-LUMO) can predict reactivity and electronic transition properties, while Natural Bond Orbital (NBO) analysis can elucidate intramolecular charge transfer and hyperconjugative interactions. nih.govulakbim.gov.tr

Molecular Docking and Dynamics: For derivatives with potential biological activity, molecular docking can predict binding modes and affinities with target proteins. Furthermore, molecular dynamics (MD) simulations can provide a dynamic picture of how these molecules interact with their biological targets over time, offering insights into binding stability and conformational changes.

Quantum Mechanics/Molecular Mechanics (QM/MM): For studying reaction mechanisms, particularly those involving enzymatic catalysis, hybrid QM/MM methods can provide a high level of theoretical accuracy by treating the reactive center with quantum mechanics and the surrounding environment with molecular mechanics.

| Computational Method | Key Insights Provided | Potential Application for this compound Derivatives |

| Density Functional Theory (DFT) | Electronic structure, HOMO-LUMO gap, molecular electrostatic potential, IR/NMR spectra prediction. nih.gov | Rationalizing reactivity, predicting spectroscopic properties, designing molecules with specific electronic features. |

| Time-Dependent DFT (TD-DFT) | Excited state energies, prediction of UV-Vis absorption spectra. nih.gov | Designing novel chromophores and fluorescent probes. |

| Molecular Docking | Preferred binding orientation and affinity with a biological target. | Virtual screening and lead optimization in drug discovery. |

| Molecular Dynamics (MD) | Dynamic behavior, conformational flexibility, solvent effects, binding free energies. | Understanding protein-ligand stability and interactions in a simulated physiological environment. |

By pursuing these unexplored avenues, the scientific community can unlock the full potential of this compound as a versatile scaffold for the development of new functional materials, chemical probes, and therapeutic agents.

Q & A

Q. What are the standard synthetic routes for 4-Chloroisoquinolin-7-amine, and how are yields optimized?

The synthesis typically involves chlorination and amination steps. For example, chlorinated intermediates (e.g., 7-chloroquinoline derivatives) are reacted with amines under nitrogen atmosphere, using solvents like tetrahydrofuran (THF) and catalysts such as triethylamine. Yields (~21–59%) can be improved by controlling reaction temperature (<0°C for sensitive steps) and purification via recrystallization or column chromatography . Purity is verified using HPLC (≥95%) and structural integrity confirmed via -NMR and IR spectroscopy .

Q. Which analytical techniques are critical for confirming the purity and structural identity of this compound?

- HPLC : Used to assess purity (e.g., ≥95% purity with C18 columns and gradient elution) .

- Spectroscopy : -NMR (for substituent positioning), IR (functional group validation), and mass spectrometry (molecular ion peaks) .

- Melting Point Analysis : To confirm crystallinity and compound stability .

Q. How should researchers handle stability and storage of this compound?

Store in airtight, light-resistant containers at –20°C to prevent degradation. Monitor stability using TLC or HPLC after reconstitution. For hygroscopic batches, use desiccants and inert atmospheres .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Systematic Reviews : Follow Cochrane guidelines to aggregate data, assess bias, and perform meta-analyses .

- Dose-Response Studies : Compare IC values across studies using standardized assays (e.g., CHK1 inhibition or antimicrobial MIC tests) .

- Structural Reanalysis : Verify compound identity via spectral databases (PubChem, CAS) to rule out isomer contamination .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of this compound analogs?

- Substituent Variation : Synthesize derivatives with modifications at the 4-amino or 7-chloro positions (e.g., alkylation, aryl substitution) .

- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like CHK1 or bacterial enzymes .

- Bioactivity Assays : Pair in vitro cytotoxicity (e.g., MTT assay) with enzymatic inhibition studies to correlate structural changes with activity .

Q. How can reproducibility challenges in pharmacological studies be mitigated?

- Protocol Standardization : Adopt OECD guidelines for assay conditions (e.g., pH, temperature) and include positive/negative controls .

- Data Transparency : Report full synthetic procedures, spectral data, and statistical methods (e.g., ANOVA with post-hoc tests) .

- Collaborative Validation : Share samples with independent labs for cross-verification of bioactivity .

Q. What computational tools are recommended for predicting the pharmacokinetic properties of this compound?

- ADMET Prediction : Use SwissADME or ADMETLab to estimate solubility, bioavailability, and CYP450 interactions .

- Molecular Dynamics Simulations : Explore binding stability in targets using GROMACS or AMBER .

Methodological Best Practices

Q. How should researchers present synthetic and analytical data in publications?

- Tables : Include reaction conditions (solvent, catalyst, yield), purity metrics (HPLC retention times), and spectral peaks .

- Figures : Use simplified reaction schemes (2–3 structures maximum) and avoid compound numbering like "4b" in graphics .

- Statistical Reporting : Provide mean ± SD, n-values, and p-values for bioactivity data .

Q. What are the ethical considerations in publishing conflicting data on this compound?

- Conflict Declaration : Disclose funding sources and potential biases in the "Competing Interests" section .

- Data Archiving : Deposit raw spectra and assay data in repositories like Zenodo or ChemRxiv .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.